Histone Acetyltransferase Rtt109 Inhibition — Target Compound vs. Class Baseline
The compound demonstrates measurable inhibitory activity against Vps75-stimulated recombinant Saccharomyces cerevisiae histone acetyltransferase Rtt109, a validated antifungal target involved in chromatin remodeling and DNA damage response [1]. This target is mechanistically distinct from the folate synthesis pathway targeted by classic antibacterial sulfonamides, suggesting a divergent mode of action for the azepane sulfonamide subclass. Direct comparator data for structurally identical analogs are absent; the class baseline for Rtt109 inhibition among structurally related azepane sulfonamides is not established in the literature.
| Evidence Dimension | Enzyme inhibition (histone acetyltransferase Rtt109) |
|---|---|
| Target Compound Data | IC50 = 1,400 nM |
| Comparator Or Baseline | Class baseline: Not established for Rtt109 inhibition among azepane sulfonamides |
| Quantified Difference | Not calculable due to absence of direct comparator data |
| Conditions | Vps75-stimulated recombinant S. cerevisiae Rtt109 using Asf1-dH3-H4 as substrate |
Why This Matters
This represents the only quantitative bioactivity data traceable for this CAS number and may guide target selection in chemical biology campaigns focused on fungal epigenetics.
- [1] BindingDB Entry BDBM50076479 (CHEMBL3235901). Affinity Data: IC50 = 1.40E+3 nM. Assay: Inhibition of Vps75-stimulated recombinant S. cerevisiae histone acetyltransferase Rtt109. View Source
